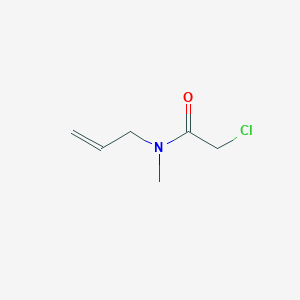

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10ClNO |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

2-chloro-N-methyl-N-prop-2-enylacetamide |

InChI |

InChI=1S/C6H10ClNO/c1-3-4-8(2)6(9)5-7/h3H,1,4-5H2,2H3 |

InChI Key |

GANGOCMXLRYLOL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC=C)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of N-methyl-N-(prop-2-en-1-yl)amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Products include various substituted acetamides.

Oxidation: Products include N-oxides.

Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide typically involves the reaction of N-methylacetamide with chloroacetyl chloride in the presence of a base. The compound can be characterized by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Research has shown that it can induce apoptosis in various cancer cell lines, including breast cancer cells. The compound's mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes it a candidate for further development as an antibacterial agent.

Case Studies

- Anticancer Study : A study published in 2021 explored the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated a substantial decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent against breast cancer .

- Antimicrobial Evaluation : In another study, the compound was tested against various bacterial pathogens. It showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, demonstrating its potential use in treating bacterial infections .

Mechanistic Insights

The mechanism underlying the biological activities of this compound is attributed to its ability to interact with specific biological targets, such as enzymes involved in metabolic pathways relevant to cancer and bacterial growth. Molecular docking studies have provided insights into its binding affinity with target proteins, which could guide further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- The allyl group in the target compound enhances reactivity in radical-mediated reactions compared to phenyl or cyclopentyl substituents .

- Sulfur-containing analogs (e.g., thienylmethyl) exhibit distinct electronic properties due to sulfur’s polarizability .

Radical Cyclization

- Target Compound : The allyl group enables participation in radical cyclization. Similar compounds (e.g., 2-chloro-N-methyl-N-(cyclohexenyl)acetamide) undergo cyclization with Bu₃SnH/AIBN, albeit in low yields (~13%) due to competing pathways .

- Comparison : Bulky substituents (e.g., cyclohexenyl) reduce reaction efficiency, while allyl groups may improve regioselectivity and yield .

Spectral and Crystallographic Data

- IR/NMR : Allyl-substituted analogs show carbonyl stretches at ~1650 cm⁻¹ (IR) and δ 172.0 (¹³C NMR) for the acetamide group . The absence of N-H stretches (due to N-alkylation) distinguishes these compounds from primary amides.

- Crystallography : 2-Chloro-N-phenylacetamide forms hydrogen-bonded chains via N-H···O interactions . The target compound’s methyl and allyl groups would disrupt such interactions, altering solubility and crystal packing.

Biological Activity

2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activities, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₁₀ClN₃O

- Molecular Weight : 189.63 g/mol

- Functional Groups : Contains a chloro group, methyl group, and an acetamide moiety.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives.

Antibacterial Studies

In vitro testing has shown that derivatives of chloroacetamides exhibit significant antibacterial activity against various pathogens. For instance, one study reported the Minimum Inhibitory Concentration (MIC) values against common strains:

| Compound | E. coli (ATCC 25922) | Staphylococcus aureus (ATCC 25923) | Pseudomonas aeruginosa (ATCC 27853) |

|---|---|---|---|

| This compound | 30 mm zone of inhibition | 36 mm zone of inhibition | 25 mm zone of inhibition |

The compound demonstrated effective inhibition comparable to standard antibiotics like levofloxacin, indicating its potential as a therapeutic agent against bacterial infections .

Antifungal Activity

Additionally, antifungal tests revealed that the compound also exhibits activity against Candida species, further broadening its applicability in treating infections caused by fungi .

Anticancer Potential

Recent research has highlighted the anticancer properties of compounds similar to this compound. Notably, derivatives have shown significant antiproliferative effects in cancer cell lines.

Case Studies

One study evaluated the effects of various derivatives on MCF-7 breast cancer cells, reporting IC₅₀ values ranging from 10–33 nM for some compounds. These results suggest that modifications to the acetamide structure can enhance anticancer activity .

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds often involve interactions at the molecular level. For instance:

- Antibacterial Mechanism : The antibacterial action is thought to stem from interference with bacterial cell wall synthesis and disruption of metabolic processes .

- Anticancer Mechanism : The anticancer effects may involve tubulin destabilization, which inhibits cell division and promotes apoptosis in cancer cells .

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-N-methyl-N-(prop-2-en-1-yl)acetamide, and how can competing side reactions be minimized?

Methodological Answer:

A two-step approach is commonly employed:

Amide Bond Formation : React chloroacetyl chloride with methylamine in the presence of a base (e.g., triethylamine) to form 2-chloro-N-methylacetamide.

N-Allylation : Introduce the allyl group via nucleophilic substitution using allyl bromide or allylamine. For example, highlights the use of EDCI/DMAP coupling agents for amidation, which can be adapted for regioselective N-allylation .

Side Reaction Mitigation : Competing over-alkylation or hydrolysis can be minimized by controlling stoichiometry (excess allylating agent) and using anhydrous solvents (e.g., dichloromethane). Monitoring via TLC (as in ) ensures reaction progress .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of amide C=O (~1650–1680 cm⁻¹) and C-Cl (~600–800 cm⁻¹) stretches. demonstrates IR’s utility in identifying functional groups in chloroacetamides .

- NMR :

- ¹H NMR : Allyl protons (δ 5.1–5.8 ppm, multiplet) and methyl groups (δ 2.8–3.1 ppm, singlet) .

- ¹³C NMR : Carbonyl (δ 165–170 ppm) and chloroacetamide CH₂ (δ 40–45 ppm) .

- HRMS : Validate molecular weight (e.g., used HRMS for iodinated analogs) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

- Enzyme Inhibition Studies : Acts as a scaffold for designing covalent inhibitors targeting cysteine proteases (e.g., papain-like enzymes) due to its electrophilic chloroacetamide group .

- Intermediate in Drug Synthesis : Used to synthesize analogs with antimalarial or anticancer activity, as seen in ’s approach to AZD8931 derivatives .

- Proteomics : Functionalizes resins for affinity chromatography to study protein interactions .

Advanced: How can regioselectivity challenges in N-methyl/N-allyl substitution be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors:

- Stepwise Protection : Temporarily protect one amine (e.g., methylamine) with Boc groups before allylation, followed by deprotection .

- Catalytic Methods : Use transition-metal catalysts (e.g., Pd) to favor allylation at the less hindered nitrogen. ’s diazoacetamide synthesis via controlled amine reactivity provides a model .

- Kinetic Control : Lower temperatures favor allylation due to faster reaction kinetics at the methyl-substituted nitrogen.

Advanced: How can ambiguities in NMR spectra (e.g., rotamers or impurities) be resolved?

Methodological Answer:

- Variable-Temperature NMR : Rotamers due to restricted rotation (e.g., amide bond) coalesce at elevated temperatures, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Assign overlapping signals; ’s X-ray data for related compounds validates spatial arrangements .

- HPLC-MS Coupling : Detect impurities (e.g., used HPLC-UV/MS for purity assessment) .

Advanced: What stability studies are recommended for this compound under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis Kinetics : Monitor degradation via HPLC at pH 2–12 (aqueous buffers, 25–60°C). Chloroacetamides are prone to hydrolysis, forming acetic acid derivatives.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; allyl groups may decompose above 150°C.

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar), as allyl groups can undergo [2+2] cycloaddition under UV light .

Advanced: How can unexpected byproducts (e.g., dimerization) during synthesis be characterized and mitigated?

Methodological Answer:

- Mechanistic Probes : Use DFT calculations to predict dimerization pathways (e.g., observed trichloroethane byproducts via radical intermediates) .

- Chromatographic Isolation : Purify byproducts via flash chromatography () or preparative HPLC for structural elucidation .

- Reaction Optimization : Reduce dimerization by lowering concentration or adding radical scavengers (e.g., BHT) .

Advanced: What computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

- Docking Studies : Model interactions with target enzymes (e.g., SARS-CoV-2 Mpro) using AutoDock Vina.

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, Cl charge) with cytotoxicity data from analogs (’s proteomics applications inform such models) .

- MD Simulations : Assess binding stability over time; ’s crystallographic data provides starting geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.